1-(Ethylthio)-2-methylpropan-2-ol
Description
Its structure combines steric hindrance from the two methyl groups at the C2 position with the electron-rich sulfur atom, influencing its reactivity and physical properties.
Properties
Molecular Formula |
C6H14OS |
|---|---|
Molecular Weight |
134.24 g/mol |
IUPAC Name |
1-ethylsulfanyl-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H14OS/c1-4-8-5-6(2,3)7/h7H,4-5H2,1-3H3 |
InChI Key |
PONRUFZSKGVYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethylsulfanyl)-2-methylpropan-2-ol typically involves the reaction of 2-methylpropan-2-ol with ethylsulfanyl reagents under controlled conditions. One common method includes the use of ethylthiol and a suitable base to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-(ethylsulfanyl)-2-methylpropan-2-ol may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylsulfanyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original sulfide form.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Ethylsulfanyl)-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(ethylsulfanyl)-2-methylpropan-2-ol involves its interaction with molecular targets through its functional groups. The ethylsulfanyl group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[(2-Hydroxyethyl)thio]propan-2-ol (CAS 6713-03-7)
- Molecular Formula : C₅H₁₂O₂S (vs. C₆H₁₄OS for the target compound, assuming ethylthio substitution).
- Key Differences: The hydroxyethylthio (-S-CH₂CH₂OH) group introduces a polar hydroxyl moiety, enhancing water solubility compared to the non-polar ethylthio group in the target compound. This difference impacts applications; hydroxyethyl derivatives are often used in surfactants or pharmaceutical intermediates, whereas ethylthio analogs may prioritize sulfur-based reactivity .
1-[(2-{[(5-Methyl-2-thienyl)methyl]amino}ethyl)amino]-2-propanol
- Molecular Formula: C₁₀H₁₇NOS.
- Such structural complexity suggests utility in drug design (e.g., as enzyme inhibitors) compared to the simpler ethylthio alcohol, which may serve as a building block in organic synthesis .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Molecular Formula: C₈H₁₁NOS ().
- Key Differences : The thiophene ring provides π-conjugation, enhancing stability and electronic properties. This contrasts with the aliphatic ethylthio group in the target compound, which is more susceptible to oxidation (e.g., forming sulfoxides) .
Halogenated and Heterocyclic Derivatives
1-(5-Bromo-4-fluoroindazol-1-yl)-2-methylpropan-2-ol
- Molecular Formula : C₁₁H₁₂BrFN₂O.
- Key Differences : The indazole core with halogen substituents (Br, F) increases molecular weight and lipophilicity, favoring blood-brain barrier penetration in pharmaceuticals. This contrasts with the target compound’s simpler structure, which lacks aromaticity and halogens, limiting its bioactivity but enhancing synthetic versatility .
Amino Alcohol Derivatives
1-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-2-ol
- Molecular Formula: C₁₀H₁₇NOS.
- The target compound’s tertiary alcohol and ethylthio group may instead facilitate nucleophilic substitution reactions .
Data Table: Comparative Overview
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